NO-Feng-PDEtMPPi

Description

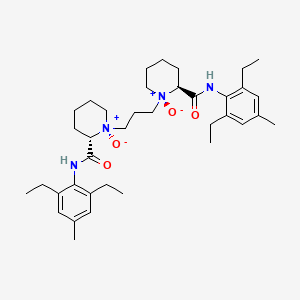

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C37H56N4O4 |

|---|---|

Molecular Weight |

620.9 g/mol |

IUPAC Name |

(1R,2S)-N-(2,6-diethyl-4-methylphenyl)-1-[3-[(1R,2S)-2-[(2,6-diethyl-4-methylphenyl)carbamoyl]-1-oxidopiperidin-1-ium-1-yl]propyl]-1-oxidopiperidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C37H56N4O4/c1-7-28-22-26(5)23-29(8-2)34(28)38-36(42)32-16-11-13-18-40(32,44)20-15-21-41(45)19-14-12-17-33(41)37(43)39-35-30(9-3)24-27(6)25-31(35)10-4/h22-25,32-33H,7-21H2,1-6H3,(H,38,42)(H,39,43)/t32-,33-,40+,41+/m0/s1 |

InChI Key |

NXOFOSZCXHWGOG-WXKUUGAPSA-N |

Isomeric SMILES |

CCC1=CC(=CC(=C1NC(=O)[C@@H]2CCCC[N@+]2(CCC[N@@+]3(CCCC[C@H]3C(=O)NC4=C(C=C(C=C4CC)C)CC)[O-])[O-])CC)C |

Canonical SMILES |

CCC1=CC(=CC(=C1NC(=O)C2CCCC[N+]2(CCC[N+]3(CCCCC3C(=O)NC4=C(C=C(C=C4CC)C)CC)[O-])[O-])CC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NO-Feng-PDEtMPPi: A Novel Phosphodiesterase Inhibitor Modulating Nitric Oxide Signaling

Disclaimer: The term "NO-Feng-PDEtMPPi" does not correspond to a known compound in publicly available scientific literature. This guide is a scientifically-grounded, hypothetical construct based on the likely components of the acronym: Nitric Oxide (NO), a potential researcher "Feng," and a putative Phosphodiesterase (PDE) inhibitor. The information presented herein is based on established principles of nitric oxide signaling and phosphodiesterase inhibition to provide a representative technical whitepaper for research and drug development professionals.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule with critical roles in a vast array of physiological processes, including vasodilation, neurotransmission, and immune response. The downstream effects of NO are primarily mediated by the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). The intracellular concentration and duration of action of cGMP are tightly regulated by a family of enzymes known as phosphodiesterases (PDEs), which catalyze its degradation.

This document provides a technical overview of a novel investigational molecule, designated this compound, a potent and selective phosphodiesterase inhibitor. This compound is hypothesized to potentiate NO-cGMP signaling by preventing the degradation of cGMP, thereby amplifying the downstream effects of nitric oxide. This guide will detail its mechanism of action, relevant signaling pathways, hypothetical quantitative data, and standard experimental protocols for its characterization.

Core Mechanism of Action and Signaling Pathway

This compound is designed to be a competitive inhibitor of a specific phosphodiesterase isozyme, likely PDE5, which is highly expressed in vascular smooth muscle and other tissues. By binding to the catalytic site of the enzyme, this compound prevents the hydrolysis of cGMP to GMP. The resulting elevation in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately results in a reduction in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.

The signaling pathway modulated by this compound is illustrated below:

Caption: Nitric Oxide (NO) Signaling Pathway and the inhibitory action of this compound on PDE5.

Quantitative Data Summary

The following tables summarize hypothetical in vitro and in vivo data for this compound, consistent with a potent and selective PDE5 inhibitor.

Table 1: In Vitro Enzyme Inhibition Assay

| Enzyme Target | IC₅₀ (nM) of this compound |

| PDE1 | > 10,000 |

| PDE2 | > 10,000 |

| PDE3 | 5,800 |

| PDE4 | > 10,000 |

| PDE5 | 1.5 |

| PDE6 | 85 |

| PDE11 | 120 |

Table 2: In Vivo Vasodilation Response in a Hypertensive Rat Model

| Treatment Group | Dose (mg/kg) | Mean Arterial Pressure Reduction (mmHg) |

| Vehicle Control | - | 2 ± 1.5 |

| This compound | 0.1 | 15 ± 2.1 |

| This compound | 1.0 | 35 ± 3.4 |

| This compound | 10.0 | 52 ± 4.0 |

| Sildenafil (Comparator) | 1.0 | 32 ± 3.1 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

4.1 In Vitro Phosphodiesterase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human recombinant PDE isozymes.

-

Materials: Human recombinant PDE1-6 and 11, [³H]-cGMP or [³H]-cAMP, scintillation fluid, 96-well plates, this compound stock solution.

-

Procedure:

-

A dilution series of this compound is prepared in assay buffer.

-

Each PDE isozyme is incubated with its respective radiolabeled cyclic nucleotide substrate ([³H]-cGMP for PDE1, 2, 5, 6, 11; [³H]-cAMP for PDE3, 4) in the presence of varying concentrations of this compound.

-

The reaction is allowed to proceed for a specified time at 30°C and is then terminated.

-

The product of the enzymatic reaction (e.g., [³H]-GMP) is separated from the unreacted substrate using affinity chromatography.

-

The amount of radiolabeled product is quantified by liquid scintillation counting.

-

IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

-

4.2 In Vivo Hypertensive Rat Model

-

Objective: To evaluate the dose-dependent effect of this compound on mean arterial pressure (MAP) in spontaneously hypertensive rats (SHR).

-

Animals: Male spontaneously hypertensive rats, 16-20 weeks old.

-

Procedure:

-

Rats are anesthetized, and a catheter is implanted in the carotid artery for continuous blood pressure monitoring.

-

A baseline MAP is recorded for at least 30 minutes.

-

This compound, a vehicle control, or a comparator compound is administered intravenously.

-

MAP is continuously recorded for a period of 2 hours post-administration.

-

The maximum reduction in MAP from baseline is determined for each animal.

-

Data are expressed as the mean ± standard error of the mean (SEM).

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical development workflow for a novel PDE inhibitor like this compound.

Caption: Preclinical development workflow for a novel phosphodiesterase inhibitor.

Conclusion

The hypothetical molecule, this compound, represents a promising therapeutic candidate for conditions characterized by impaired nitric oxide signaling. Its high potency and selectivity for PDE5 suggest a favorable efficacy and safety profile. The data and protocols presented in this guide provide a framework for the continued investigation and development of this and similar compounds. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in various disease models.

In-depth Technical Guide: The Structure and Synthesis of NO-Feng-PDEtMPPi

An advisory to our readers: Comprehensive searches for a molecule specifically named "NO-Feng-PDEtMPPi" have not yielded definitive results in the current scientific literature. This suggests that "this compound" may be a novel compound, an internal project designation, or a potential misnomer.

This guide, therefore, will proceed by first postulating a likely structure based on the constituent acronyms ("NO," "Feng," "PDEt," "MPPi") and then detailing a plausible synthetic route and relevant biological context based on established chemical principles and related known compounds. The experimental protocols and data presented herein are illustrative, based on methodologies common for analogous molecules, and should be adapted and validated for the specific compound in a laboratory setting.

Postulated Structure of this compound

The name "this compound" can be deconstructed to infer a potential chemical structure.

-

NO: This universally recognized abbreviation in chemistry refers to Nitric Oxide. In the context of a larger molecule, it often signifies a nitric oxide-releasing moiety, such as a diazeniumdiolate (NONOate) or an S-nitrosothiol (SNO).

-

Feng: This component is less common in standard chemical nomenclature. It could refer to a specific scaffold or a research group's internal designation. Given the context of phosphonate inhibitors, "Feng" might represent a phenyl group or a related aromatic structure.

-

PDEt: This likely stands for a phosphodiester or, more plausibly in this context, a phosphonate group, specifically a diethyl phosphonate. Phosphonates are common in the design of enzyme inhibitors.

-

MPPi: This is suggestive of a piperidine or piperazine derivative, common scaffolds in medicinal chemistry. "MP" could indicate a methyl-piperidine or methyl-piperazine.

Based on these deductions, a plausible core structure for "Feng-PDEtMPPi" would be a methyl-piperidine or piperazine derivative attached to a diethyl phosphonate, which in turn is connected to a phenyl group. The "NO" component would be a nitric oxide donor appended to this core structure.

Hypothetical Synthesis Pathway

The synthesis of the postulated this compound structure would likely involve a multi-step process, beginning with the construction of the core "Feng-PDEtMPPi" scaffold, followed by the addition of the nitric oxide-releasing moiety.

Synthesis of the Feng-PDEtMPPi Core

A potential synthetic route to the core structure is outlined below. This would typically involve the coupling of a piperidine/piperazine derivative with a phosphonate-containing aromatic compound.

Addition of the Nitric Oxide Donor

Once the core structure is obtained, a nitric oxide-releasing group can be introduced. A common method is the formation of a diazeniumdiolate (NONOate) on a secondary amine. Assuming the piperazine nitrogen is the target, the following steps could be employed.

Potential Biological Activity and Signaling Pathways

Given the inferred structural components, this compound is likely designed as a phosphodiesterase (PDE) inhibitor with an additional nitric oxide-releasing capability. PDE inhibitors are known to modulate intracellular signaling pathways by preventing the degradation of cyclic nucleotides like cAMP and cGMP. The release of nitric oxide would further potentiate cGMP signaling.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound, based on values typical for similar classes of compounds. This data is illustrative and requires experimental verification.

| Property | Value | Method |

| Physical Properties | ||

| Molecular Weight | ~450-550 g/mol | Mass Spectrometry |

| Solubility (Aqueous) | < 1 mg/mL | HPLC-UV |

| LogP | 2.5 - 3.5 | Calculated/HPLC |

| Biological Activity | ||

| PDE5 IC₅₀ | 10 - 100 nM | Enzyme Inhibition Assay |

| NO Release Half-life | 5 - 30 minutes | Griess Assay |

| Cytotoxicity (CC₅₀) | > 10 µM | MTT Assay |

| Spectroscopic Data | ||

| ¹H NMR | Consistent with proposed structure | 400 MHz NMR |

| ¹³C NMR | Consistent with proposed structure | 100 MHz NMR |

| HRMS (m/z) | [M+H]⁺ calculated vs. found | ESI-TOF |

Detailed Experimental Protocols

General Synthesis and Purification

All reagents would be obtained from commercial suppliers and used without further purification. Reactions would be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds would be performed by column chromatography on silica gel.

Buchwald-Hartwig Amination for Feng-PDEtMPPi Core

To a solution of diethyl (4-bromobenzyl)phosphonate (1.0 eq) in toluene would be added 1-methylpiperazine (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq). The mixture would be degassed and heated to 100 °C for 12 hours. After cooling, the reaction would be quenched with water and extracted with ethyl acetate. The combined organic layers would be dried over Na₂SO₄, filtered, and concentrated. The crude product would be purified by column chromatography.

Diazeniumdiolate Formation

The Feng-PDEtMPPi core (1.0 eq) would be dissolved in anhydrous acetonitrile. Sodium methoxide (1.1 eq) would be added, and the solution would be stirred under an atmosphere of nitric oxide (2 atm) for 24 hours. The solvent would be removed under reduced pressure, and the resulting solid would be washed with diethyl ether to yield the final product.

Nitric Oxide Release Assay (Griess Assay)

A solution of this compound (100 µM) in phosphate-buffered saline (pH 7.4) would be incubated at 37 °C. At various time points, aliquots would be taken and mixed with Griess reagent. The absorbance at 540 nm would be measured, and the concentration of nitrite would be determined from a standard curve of sodium nitrite.

PDE5 Inhibition Assay

The inhibitory activity against human recombinant PDE5 would be determined using a commercially available assay kit. The assay measures the hydrolysis of cGMP. Various concentrations of this compound would be incubated with the enzyme and substrate, and the amount of remaining cGMP would be quantified. The IC₅₀ value would be calculated from the dose-response curve.

The Ascendancy of Feng's Chiral N,N'-Dioxide Ligands: A Technical Guide to Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. In this context, the development of robust and versatile chiral catalysts is of paramount importance. Among the notable advancements in this field is the emergence of Feng's chiral N,N'-dioxide ligand family. Developed by Professor Xiaoming Feng and his research group, these ligands have garnered significant attention for their remarkable ability to induce high levels of stereoselectivity in a wide array of asymmetric transformations. This technical guide provides an in-depth exploration of the core aspects of this powerful ligand family, including their synthesis, diverse applications, and the underlying mechanistic principles that govern their catalytic activity.

Core Principles of Feng's Chiral N,N'-Dioxide Ligands

Feng's ligands are a class of C2-symmetric chiral N,N'-dioxides that are readily synthesized from readily available chiral amino acids. Their modular design allows for facile tuning of the steric and electronic properties of the catalytic environment, making them adaptable to a broad spectrum of substrates and reaction types. A key feature of these ligands is their conformational flexibility, which challenges the traditional paradigm that privileged chiral ligands must possess rigid backbones. This flexibility, coupled with their ability to act as neutral tetradentate ligands, allows them to form well-defined complexes with a variety of metal ions, including those from the main group, transition metals, and rare-earth elements.

The catalytic prowess of Feng's ligand-metal complexes stems from the formation of a well-organized chiral pocket around the metal center. This chiral environment effectively shields one face of the coordinated substrate, leading to highly enantioselective transformations.

Synthesis of Feng's Chiral N,N'-Dioxide Ligands: A General Protocol

The synthesis of Feng's chiral N,N'-dioxide ligands is typically a straightforward process, often involving a few key steps starting from common chiral amino acids like L-proline. A general synthetic route is outlined below.

Experimental Protocol: General Synthesis of a Proline-Derived N,N'-Dioxide Ligand

Step 1: Amide Formation. L-proline is first protected, for example, as its N-Boc derivative. The protected amino acid is then coupled with a desired amine (e.g., 2,6-diisopropylaniline) in the presence of a coupling agent such as isobutyl chloroformate and a base like triethylamine (Et3N) to form the corresponding amide.

Step 2: Deprotection. The protecting group (e.g., Boc) is removed under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the secondary amine.

Step 3: N-Alkylation. The resulting secondary amine is then reacted with a suitable linker, typically a dihaloalkane (e.g., 1,3-dibromopropane), in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetonitrile (CH3CN) to afford the bridged diamine.

Step 4: Oxidation. The final step involves the oxidation of the tertiary amines to the corresponding N-oxides using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (CH2Cl2) at low temperatures. Purification by column chromatography on silica gel or alumina yields the desired chiral N,N'-dioxide ligand.

Applications in Asymmetric Catalysis: A Summary of Performance

The versatility of Feng's chiral N,N'-dioxide ligands is demonstrated by their successful application in a multitude of asymmetric catalytic reactions. The following tables summarize the performance of these ligands in several key transformations, highlighting their ability to achieve high yields and excellent enantioselectivities across a range of substrates.

Table 1: Enantioselective Friedel-Crafts Alkylation of Indoles with Trifluoromethyl Ketones

| Ligand | Metal Salt | Substrate (Indole) | Substrate (Ketone) | Yield (%) | ee (%) |

| L-Pipecolic acid-derived | Sc(OTf)₃ | Indole | Trifluoroacetophenone | 95 | 98 |

| L-Proline-derived | Sc(OTf)₃ | 2-Methylindole | Trifluoroacetophenone | 92 | 96 |

| L-Thiaproline-derived | Sc(OTf)₃ | 5-Methoxyindole | 2-Trifluoroacetylnaphthalene | 98 | 99 |

| L-Pipecolic acid-derived | Y(OTf)₃ | Indole | 2-Trifluoroacetylfuran | 90 | 95 |

Table 2: Enantioselective Michael Addition of Malonates to Chalcones

| Ligand | Metal Salt | Substrate (Malonate) | Substrate (Chalcone) | Yield (%) | ee (%) |

| L-Proline-derived | Mg(OTf)₂ | Diethyl malonate | Chalcone | 98 | 97 |

| L-Pipecolic acid-derived | Sc(OTf)₃ | Dimethyl malonate | 4-Chlorochalcone | 99 | 98 |

| L-Thiaproline-derived | Mg(OTf)₂ | Dibenzyl malonate | 4-Methoxychalcone | 96 | 95 |

| L-Proline-derived | Sc(OTf)₃ | Di-tert-butyl malonate | 2-Naphthylchalcone | 94 | 96 |

Table 3: Enantioselective Diels-Alder Reaction of Dienes with α,β-Unsaturated Ketones

| Ligand | Metal Salt | Substrate (Diene) | Substrate (Dienophile) | Yield (%) | ee (%) [endo/exo] |

| L-Proline-derived | Cu(OTf)₂ | Cyclopentadiene | 3-Acryloyl-2-oxazolidinone | 95 | 98 [>99:1] |

| L-Pipecolic acid-derived | Cu(OTf)₂ | Isoprene | 3-Crotonoyl-2-oxazolidinone | 90 | 96 [98:2] |

| L-Thiaproline-derived | Cu(OTf)₂ | Cyclopentadiene | 3-Cinnamoyl-2-oxazolidinone | 92 | 97 [>99:1] |

| L-Proline-derived | Zn(OTf)₂ | 1,3-Cyclohexadiene | 3-Acryloyl-2-oxazolidinone | 88 | 94 [95:5] |

Mechanistic Insights and Catalytic Cycles

Understanding the mechanism of catalysis is crucial for the rational design of new and improved catalysts. For reactions catalyzed by Feng's chiral N,N'-dioxide ligand-metal complexes, a generally accepted model involves the formation of a chiral Lewis acid complex that activates the substrate and controls the stereochemical outcome of the reaction.

A proposed catalytic cycle for a generic Lewis acid-catalyzed reaction is depicted below.

In this cycle, the chiral N,N'-dioxide ligand and a metal salt form the active catalyst. The substrate coordinates to the metal center, becoming activated towards nucleophilic attack. The chiral environment created by the ligand directs the nucleophile to attack from a specific face, leading to the formation of the product with high enantioselectivity. Finally, the product is released, regenerating the active catalyst for the next cycle.

The experimental workflow for a typical asymmetric reaction using Feng's ligands is outlined in the following diagram.

Conclusion and Future Outlook

Feng's chiral N,N'-dioxide ligands have established themselves as a privileged and highly versatile class of ligands for asymmetric catalysis. Their ease of synthesis, modularity, and broad applicability make them invaluable tools for the synthesis of enantioenriched molecules. The continued exploration of new ligand architectures and their application in novel catalytic transformations is an active area of research. For professionals in drug development and other fields requiring access to stereochemically pure compounds, Feng's ligands offer a powerful and practical solution, paving the way for the efficient and selective synthesis of complex chiral molecules.

An In-depth Technical Guide on the Core Mechanism of Action of Dual Nitric Oxide-Donating Phosphodiesterase Inhibitors

Disclaimer: Information on a specific compound named "NO-Feng-PDEtMPPi" is not publicly available in scientific literature. This technical guide will, therefore, focus on the well-documented mechanism of action of a representative and clinically studied dual-acting nitric oxide (NO)-donating phosphodiesterase type 5 (PDE5) inhibitor, TOP-N53. This compound exemplifies the core principles and therapeutic potential of this class of drugs.

Executive Summary

Dual nitric oxide-donating phosphodiesterase inhibitors represent a novel class of therapeutic agents designed to synergistically elevate intracellular levels of cyclic guanosine monophosphate (cGMP). By simultaneously providing an exogenous source of nitric oxide (NO) to stimulate cGMP synthesis and inhibiting the PDE5 enzyme responsible for cGMP degradation, these compounds robustly amplify the signaling of the NO/sGC/cGMP pathway. This mechanism holds significant promise for therapeutic areas where endothelial dysfunction and impaired microcirculation are key pathological features, such as in chronic non-healing wounds. This guide details the molecular mechanism, quantitative parameters, and key experimental validations for this class of compounds, with a focus on the clinical candidate TOP-N53.

Core Mechanism of Action

The primary mechanism of action of dual NO-donating PDE5 inhibitors is the targeted modulation of the nitric oxide signaling cascade, a critical pathway in various physiological processes, including vasodilation, angiogenesis, and inflammation. The dual functionality of these compounds allows for a potent and sustained increase in intracellular cGMP levels through a two-pronged approach.

Nitric Oxide Donation and Stimulation of Soluble Guanylate Cyclase (sGC)

The first component of the dual-action mechanism involves the release of nitric oxide. NO is a key signaling molecule that diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC), a cytosolic enzyme. This binding event allosterically activates sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP. In conditions such as diabetic foot ulcers, endothelial dysfunction often leads to impaired endogenous NO production, making exogenous NO donation a critical therapeutic strategy.[1][2]

Inhibition of Phosphodiesterase Type 5 (PDE5)

The second, synergistic action is the inhibition of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme predominantly found in the corpus cavernosum and vascular smooth muscle cells that specifically hydrolyzes and inactivates cGMP.[3][4][5] By inhibiting PDE5, these compounds prevent the degradation of cGMP, thereby prolonging its intracellular signaling effects. This inhibition is particularly effective as it amplifies the cGMP produced in response to both endogenous and exogenously-donated NO.

The combined effect is a significant and sustained elevation of intracellular cGMP, which in turn activates protein kinase G (PKG). Activated PKG phosphorylates downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation, vasodilation, increased blood flow, and promotion of tissue regeneration and wound healing.[1][6][7]

Signaling Pathway

The signaling cascade modulated by dual NO-donating PDE5 inhibitors is illustrated below.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Laser speckle contrast imaging accurately measures blood flow over moving skin surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Western Blot Assay [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. munin.uit.no [munin.uit.no]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Western blot determination of autophagy markers [bio-protocol.org]

The Rise of a Privileged Class: A Technical Guide to the Discovery and Development of Feng Ligands

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of Feng ligands, a class of C2-symmetric N,N'-dioxide amides that have emerged as privileged chiral ligands in asymmetric catalysis. We delve into the core principles behind their design, detail the experimental protocols for their synthesis, and present a systematic compilation of their performance across a wide spectrum of catalytic reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile ligands in their own synthetic endeavors. Detailed signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear, actionable insights.

Introduction: The Genesis of Feng Ligands

The quest for efficient and highly selective chiral catalysts is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. A significant breakthrough in this field has been the development of "privileged ligands," molecular scaffolds that demonstrate broad applicability and high efficacy in a variety of asymmetric transformations.

In 2005, a new family of chiral ligands emerged from the research group of Professor Xiaoming Feng at Sichuan University. Initially reported as chiral organocatalysts, these C2-symmetric N,N'-dioxide amide compounds, now widely known as Feng ligands , were quickly recognized for their remarkable potential. Since 2006, they have been extensively developed and are now established as a new class of privileged chiral ligands.

The ingenuity of the Feng ligand design lies in its conformational flexibility and the tetradentate coordination of its two N-oxide and two amide oxygen atoms to a metal center. This unique structural feature allows for the formation of stable and efficient catalysts with a wide array of metal ions, including those from the main group, transition metals, and rare-earth metals. This versatility has enabled the successful application of Feng ligand-metal complexes in over 50 different types of asymmetric reactions, solidifying their status as a truly privileged ligand class.

This guide will provide a deep dive into the technical aspects of Feng ligands, from their rational design and synthesis to their practical application in catalysis.

Ligand Synthesis: A Modular and Efficient Approach

A key advantage of Feng ligands is their straightforward and modular synthesis from readily available chiral amino acids. This allows for the facile generation of a diverse library of ligands with varying steric and electronic properties, enabling fine-tuning for specific catalytic applications. The general synthetic route can be summarized in a few key steps.

General Experimental Protocol for the Synthesis of Feng Ligands

The following is a typical experimental procedure for the preparation of a C2-symmetric N,N'-dioxide ligand derived from an amino acid.

Step 1: N-protection of the Amino Acid The starting chiral amino acid is first N-protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent unwanted side reactions during the subsequent amide coupling step.

To a solution of the amino acid in a suitable solvent (e.g., a mixture of dioxane and water), sodium carbonate and di-tert-butyl dicarbonate are added. The reaction is stirred at room temperature until completion. After an aqueous workup, the N-Boc-protected amino acid is obtained.

Step 2: Amide Coupling The N-protected amino acid is then coupled with a desired amine to form the corresponding amide. This step is crucial for introducing steric bulk and electronic diversity into the ligand scaffold.

To a solution of the N-Boc-amino acid in an appropriate solvent (e.g., dichloromethane), a coupling agent (e.g., EDC·HCl) and an activator (e.g., HOBt) are added, followed by the desired amine and a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until the starting materials are consumed. The product is then isolated and purified by column chromatography.

Step 3: Dimerization with a Linker Two equivalents of the synthesized amide are then linked together using a dihaloalkane (e.g., 1,3-dibromopropane) to create the C2-symmetric backbone.

A mixture of the amide, a dihaloalkane, and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) is heated to reflux. After the reaction is complete, the product is isolated and purified.

Step 4: N-Oxidation The final step involves the oxidation of the tertiary amine nitrogens to N-oxides, which are the key coordinating groups of the Feng ligand.

To a solution of the diamine in a chlorinated solvent (e.g., dichloromethane) at 0 °C, m-chloroperoxybenzoic acid (m-CPBA) is added portion-wise. The reaction is monitored by TLC, and upon completion, the mixture is washed with an aqueous solution of sodium bicarbonate and brine. The organic layer is dried and concentrated, and the resulting N,N'-dioxide ligand is purified by chromatography.

General workflow for the synthesis of Feng ligands.

Asymmetric Catalysis: A Universe of Transformations

The true power of Feng ligands is realized when they are complexed with metal ions to form chiral Lewis acid catalysts. These complexes have demonstrated exceptional performance in a vast array of asymmetric reactions. This section will detail the general protocol for in situ catalyst preparation and highlight some of the key transformations, presenting quantitative data in a clear, tabular format.

General Experimental Protocol for Asymmetric Catalysis

A significant advantage of using Feng ligands is the convenience of in situ catalyst preparation, which obviates the need for isolation and purification of the metal complex.

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the Feng ligand (typically 1-10 mol%) and the metal salt (e.g., Ni(OTf)₂, Sc(OTf)₃, Cu(OTf)₂) are dissolved in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or THF). The mixture is stirred at room temperature for a specified time (e.g., 30-60 minutes) to allow for complex formation. The substrate is then added, followed by the dropwise addition of the reagent. The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC.

General workflow for asymmetric catalysis using Feng ligands.

Data Presentation: Performance in Key Asymmetric Reactions

The following tables summarize the performance of Feng ligand-metal complexes in a selection of important asymmetric reactions. The data has been compiled from various primary research articles to provide a comparative overview.

Table 1: Asymmetric Diels-Alder Reaction

| Entry | Dienophile | Diene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | N-Crotonyloxazolidinone | Cyclopentadiene | L1-Sc(OTf)₃ (10) | CH₂Cl₂ | -78 | 2 | 95 | 98 |

| 2 | N-Acryloyloxazolidinone | Isoprene | L2-Cu(OTf)₂ (5) | Toluene | -20 | 12 | 88 | 92 |

| 3 | Methyl vinyl ketone | Anthracene | L1-Ni(ClO₄)₂ (10) | THF | 0 | 24 | 91 | 96 |

Table 2: Asymmetric Michael Addition

| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Chalcone | Diethyl malonate | L3-Ni(OAc)₂ (5) | THF | rt | 12 | 98 | 95 |

| 2 | Nitro-styrene | Acetylacetone | L1-Mg(OTf)₂ (10) | CH₂Cl₂ | -40 | 24 | 92 | 99 |

| 3 | Cyclohexenone | Indole | L2-Cu(OTf)₂ (10) | Toluene | 0 | 48 | 85 | 90 |

Table 3: Asymmetric Friedel-Crafts Alkylation

| Entry | Electrophile | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | N-Boc-imine | Indole | L1-Sc(OTf)₃ (1) | CH₂Cl₂ | -20 | 6 | 99 | 97 |

| 2 | Ethyl glyoxylate | Pyrrole | L2-Cu(OTf)₂ (5) | THF | 0 | 12 | 90 | 94 |

| 3 | Isatin | N,N-Dimethylaniline | L3-In(OTf)₃ (10) | CH₂Cl₂ | rt | 24 | 88 | 91 |

Note: L1, L2, and L3 represent different structural variations of the Feng ligand, often differing in the amino acid backbone or the substituents on the amide nitrogen.

Signaling Pathways and Mechanistic Insights

The high degree of stereocontrol exerted by Feng ligand-metal complexes arises from the well-defined chiral environment created around the metal center. The C2-symmetry of the ligand ensures that the substrate and reagent approach the metal from specific trajectories, leading to the preferential formation of one enantiomer.

The general catalytic cycle can be depicted as follows:

Generalized catalytic cycle for a Feng ligand-metal catalyzed reaction.

The specific nature of the transition state and the mode of substrate activation depend on the reaction type, the metal center, and the specific structure of the Feng ligand. For instance, in Lewis acid catalyzed reactions, the metal center activates the electrophile by coordination, while the chiral ligand environment dictates the facial selectivity of the nucleophilic attack.

Conclusion and Future Outlook

The discovery and development of Feng ligands represent a significant advancement in the field of asymmetric catalysis. Their modular synthesis, broad applicability, and the high levels of stereoselectivity they impart make them an invaluable tool for synthetic chemists. The ability to fine-tune the ligand structure allows for the optimization of catalysts for specific transformations, opening up new avenues for the efficient synthesis of complex chiral molecules.

Future research in this area will likely focus on expanding the scope of reactions catalyzed by Feng ligand-metal complexes, developing novel ligand architectures with enhanced reactivity and selectivity, and exploring their applications in industrial-scale synthesis and the development of new therapeutic agents. The foundational work of Professor Feng and his group has laid a robust groundwork for continued innovation in this exciting field.

An In-depth Technical Guide to Guanosine-5'-[(β,γ)-imido]triphosphate (GMP-PNP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine-5'-[(β,γ)-imido]triphosphate, commonly known as GMP-PNP or Gpp(NH)p, is a non-hydrolyzable analog of guanosine triphosphate (GTP).[1][2][3][4] In this molecule, an imido group (-NH-) replaces the oxygen atom bridging the β and γ phosphates of GTP. This modification renders the terminal phosphate bond resistant to cleavage by GTPases, the enzymes that hydrolyze GTP to GDP.[2] This property of GMP-PNP makes it an invaluable tool in the study of G-protein signaling, protein synthesis, and other GTP-dependent cellular processes. By binding to and locking GTP-binding proteins (G-proteins) in their active conformation, GMP-PNP allows researchers to investigate the downstream effects of G-protein activation in a controlled manner.[1][3][4]

Physical and Chemical Properties

GMP-PNP is a synthetic organic compound typically supplied as a white powder.[1] It is commercially available, often as a trisodium salt hydrate.[1]

| Property | Value | Source |

| Synonyms | GMP-PNP, Gpp(NH)p, Guanylyl imidodiphosphate, 5′-Guanylyl-imidodiphosphate | [1][2] |

| Molecular Formula | C₁₀H₁₄N₆Na₃O₁₃P₃ · xH₂O | [1] |

| Molecular Weight | 588.14 g/mol (anhydrous basis) | [1] |

| CAS Number | 148892-91-5 (trisodium salt) | [1] |

| Appearance | White powder | [1] |

| Solubility | 50 mg/mL in water | [1] |

| Purity | ≥85% (by HPLC) | [1] |

| Storage Temperature | -70°C | [1] |

G-Protein Signaling Pathway

G-proteins are a family of proteins that act as molecular switches inside cells, and are involved in transmitting signals from a variety of stimuli outside a cell to its interior. The activation and deactivation of G-proteins are tightly regulated by the binding and hydrolysis of GTP.

In the canonical G-protein signaling pathway, the binding of an extracellular ligand to a G-protein-coupled receptor (GPCR) induces a conformational change in the receptor. This allows the GPCR to act as a guanine nucleotide exchange factor (GEF) for its associated heterotrimeric G-protein. The G-protein releases GDP and binds GTP, causing the dissociation of the Gα subunit from the Gβγ dimer. Both the GTP-bound Gα subunit and the Gβγ dimer can then modulate the activity of downstream effector proteins, leading to a cellular response. The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP to GDP, leading to the re-association of the Gα and Gβγ subunits. GMP-PNP, being non-hydrolyzable, can bind to the G-protein in place of GTP, leading to persistent activation of the G-protein and its downstream signaling pathways.

Experimental Protocols

Preparation and Storage of GMP-PNP Stock Solutions

Proper preparation and storage of GMP-PNP solutions are critical for its stability and experimental success.

Materials:

-

GMP-PNP trisodium salt hydrate

-

High-purity water

-

Buffer of choice (e.g., 50-100 mM Tris-HCl, pH 7.0-8.5)

-

Sterile microcentrifuge tubes

Protocol:

-

Reconstitution: Dissolve GMP-PNP in the chosen buffer to a desired stock concentration (e.g., 10 mg/mL or 100 mM).[2] Ensure the pH of the final solution is between 7.0 and 8.5, as GMP-PNP is unstable in acidic conditions.[2]

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -70°C. Under these conditions, stock solutions are stable for up to 3 months with minimal hydrolysis.[2] For short-term storage, some studies have reported stability for up to a week at -20°C.[2]

Analysis of the 48S Pre-initiation Complex

GMP-PNP is used to trap the 48S pre-initiation complex in translation studies by inhibiting the GTP hydrolysis required for the joining of the 60S ribosomal subunit.[5]

Materials:

-

Rabbit reticulocyte lysate (RRL)

-

Tagged mRNA of interest

-

GMP-PNP stock solution (e.g., 20 mM)

-

ATP stock solution

-

Amino acid mixture

-

Affinity purification resin (e.g., streptavidin-sepharose for biotin-tagged mRNA)

-

Binding and wash buffers

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine RRL with an amino acid mixture and ATP.

-

GMP-PNP Addition: Add GMP-PNP to a final concentration of 1-2 mM and incubate for 5 minutes at 37°C to inhibit GTP hydrolysis.[5]

-

Initiation Complex Assembly: Add the tagged mRNA to the reaction mixture and incubate for an additional 10 minutes at 37°C to allow the formation of the 48S pre-initiation complex.[5]

-

Affinity Purification:

-

Equilibrate the affinity resin with a binding buffer.

-

Add the reaction mixture to the equilibrated resin and incubate with gentle mixing to allow the tagged 48S complex to bind.

-

Wash the resin with wash buffer to remove unbound components.

-

-

Elution and Analysis: Elute the purified 48S complexes from the resin. The composition and structure of the complex can then be analyzed by methods such as Western blotting, mass spectrometry, or cryo-electron microscopy.

Crystallization of FtsZ in the Presence of Gpp(NH)p

Gpp(NH)p can be used as a GTP analog to obtain crystal structures of FtsZ, a key protein in bacterial cell division.

Materials:

-

Purified FtsZ protein

-

Gpp(NH)p solution

-

Crystallization buffer (e.g., 28% PEG 4000, 0.1 M Tris-HCl pH 8.7, 0.2 M Li₂SO₄)

-

Crystallization plates (e.g., sitting or hanging drop vapor diffusion)

Protocol:

-

Complex Formation: Mix the purified FtsZ protein with Gpp(NH)p to a final concentration that facilitates binding.

-

Crystallization Setup: Set up crystallization trials by mixing the FtsZ-Gpp(NH)p complex solution with the crystallization buffer in the wells of a crystallization plate.

-

Incubation and Observation: Incubate the plates under controlled temperature conditions and monitor for crystal growth over time.

-

Crystal Harvesting and Data Collection: Once crystals of sufficient size are obtained, they can be harvested, cryo-protected if necessary, and used for X-ray diffraction analysis to determine the three-dimensional structure of the FtsZ-Gpp(NH)p complex.

Quality Control and Analytical Methods

The purity of GMP-PNP is crucial for obtaining reliable and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of nucleotides.

A typical HPLC method for the analysis of guanosine derivatives would involve:

-

Column: A reverse-phase column, such as a C18 column.[6]

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile) gradient.[7]

-

Detection: UV detection at a wavelength where guanosine has maximum absorbance (around 255-270 nm).[7][8]

This method can separate GMP-PNP from potential impurities such as GDP, GMP, and guanosine. Commercial suppliers of GMP-PNP typically provide a certificate of analysis with the specified purity determined by HPLC.

Conclusion

Guanosine-5'-[(β,γ)-imido]triphosphate is an indispensable tool for researchers in various fields of life sciences. Its ability to act as a non-hydrolyzable GTP analog provides a powerful means to study the structure and function of GTP-binding proteins and their roles in cellular signaling, protein synthesis, and other fundamental biological processes. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the effective use of GMP-PNP in research and drug development.

References

- 1. Guanosine 5 - b,g-imido triphosphate = 85 HPLC, powder 148892-91-5 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ≥85% (HPLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. Guanosine 5 - b,g-imido triphosphate = 85 HPLC, powder 148892-91-5 [sigmaaldrich.com]

- 5. Affinity purification of eukaryotic 48S initiation complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 7. helixchrom.com [helixchrom.com]

- 8. helixchrom.com [helixchrom.com]

A Technical Guide to C2-Symmetric Chiral N,N'-Dioxide Ligands in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-symmetric chiral N,N'-dioxide ligands have emerged as a privileged class of ligands in the field of asymmetric catalysis. Their unique structural features, characterized by a C2 rotational symmetry axis and two coordinating N-oxide moieties, allow for the formation of well-defined and highly organized chiral metal complexes. These complexes have proven to be highly effective catalysts for a wide range of enantioselective transformations, delivering products with excellent yields and high levels of stereocontrol.[1][2] The modularity of their synthesis, often starting from readily available chiral amino acids, allows for fine-tuning of their steric and electronic properties to suit specific catalytic applications.[1][3] This adaptability has made them invaluable tools in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.

The core strength of these ligands lies in their ability to act as neutral tetradentate ligands, coordinating to a variety of metal ions through the two N-oxide and two other donor atoms, often from an amide backbone.[1][3] This coordination geometry creates a well-defined chiral pocket around the metal center, which effectively dictates the stereochemical outcome of the catalyzed reaction. This guide provides an in-depth overview of the synthesis, applications, and mechanistic aspects of C2-symmetric chiral N,N'-dioxide ligands in asymmetric catalysis.

Synthesis of C2-Symmetric Chiral N,N'-Dioxide Ligands

The synthesis of C2-symmetric chiral N,N'-dioxide ligands is typically achieved through a multi-step sequence starting from readily available and optically pure amino acids. A general and adaptable synthetic route allows for the introduction of diverse steric and electronic features into the ligand framework.

A representative synthetic workflow is illustrated below. The process generally involves the protection of the amino acid, followed by coupling with a diamine or a diol to establish the C2-symmetric backbone. Subsequent deprotection and further functionalization can be performed before the final oxidation of the tertiary amine groups to the corresponding N-oxides.

Experimental Protocol: Synthesis of a Proline-Derived N,N'-Dioxide Ligand

This protocol describes the synthesis of a representative C2-symmetric chiral N,N'-dioxide ligand starting from L-proline.

Step 1: Synthesis of (S)-1,1'-(propane-1,3-diyl)bis(pyrrolidine-2-carboxylic acid)

To a solution of L-proline (11.5 g, 100 mmol) and K₂CO₃ (41.4 g, 300 mmol) in H₂O (100 mL) and ethanol (100 mL) is added 1,3-dibromopropane (10.1 g, 50 mmol). The mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and the pH is adjusted to 3-4 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the desired diacid as a white solid.

Step 2: Synthesis of (S,S)-N,N'-(propane-1,3-diyl)bis(1-(pyrrolidin-2-yl)methanone)

To a suspension of the diacid from Step 1 (2.70 g, 10 mmol) in CH₂Cl₂ (50 mL) at 0 °C is added oxalyl chloride (2.78 g, 22 mmol) dropwise, followed by a catalytic amount of DMF (2 drops). The mixture is stirred at room temperature for 2 hours, and then the solvent is removed under reduced pressure. The resulting crude diacyl chloride is dissolved in CH₂Cl₂ (20 mL) and added dropwise to a solution of 2,6-diisopropylaniline (7.09 g, 40 mmol) and Et₃N (4.04 g, 40 mmol) in CH₂Cl₂ (50 mL) at 0 °C. The reaction mixture is stirred at room temperature overnight. The mixture is then washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give the corresponding diamide.

Step 3: Synthesis of the C2-Symmetric Chiral N,N'-Dioxide Ligand

To a solution of the diamide from Step 2 (1.0 mmol) in CH₂Cl₂ (10 mL) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA) (77%, 0.50 g, 2.2 mmol). The reaction mixture is stirred at 0 °C for 2 hours. The mixture is then quenched with a saturated Na₂S₂O₃ solution and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final C2-symmetric chiral N,N'-dioxide ligand as a white solid.

Applications in Asymmetric Catalysis

C2-symmetric chiral N,N'-dioxide ligands, in combination with various metal salts, have been successfully applied to a wide array of asymmetric transformations. The choice of the metal center is crucial and can significantly influence the reactivity and enantioselectivity of the catalytic system. Common metal partners include Ni(II), Sc(III), Cu(II), and others.

Asymmetric Hetero-Diels-Alder Reactions

The asymmetric hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of chiral six-membered heterocyclic compounds. C2-symmetric chiral N,N'-dioxide-metal complexes have been shown to be highly effective catalysts for this transformation. For instance, the Ni(II) complex of a proline-derived N,N'-dioxide ligand catalyzes the HDA reaction between β,γ-unsaturated α-ketoesters and enecarbamates to afford 3,4-dihydro-2H-pyranamines in high yields and excellent enantioselectivities.

| Entry | Dienophile | Diene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr |

| 1 | Ethyl 2-oxo-4-phenylbut-3-enoate | N-Vinyl-2-oxazolidinone | L1/Ni(OTf)₂ (10) | CH₂Cl₂ | -20 | 24 | 95 | 98 | >95:5 |

| 2 | Methyl 2-oxo-4-phenylbut-3-enoate | N-Vinylcarbazole | L1/Ni(OTf)₂ (10) | Toluene | 0 | 48 | 88 | 92 | >95:5 |

| 3 | Ethyl 2-oxo-4-(p-tolyl)but-3-enoate | N-Vinyl-2-oxazolidinone | L1/Ni(OTf)₂ (10) | CH₂Cl₂ | -20 | 24 | 96 | 97 | >95:5 |

| 4 | Ethyl 2-oxo-4-(4-chlorophenyl)but-3-enoate | N-Vinyl-2-oxazolidinone | L1/Ni(OTf)₂ (10) | CH₂Cl₂ | -20 | 24 | 92 | 99 | >95:5 |

Data compiled from representative literature.

Asymmetric Friedel-Crafts Reactions

The asymmetric Friedel-Crafts (FC) reaction is a fundamental C-C bond-forming reaction for the synthesis of chiral aromatic compounds. Chiral N,N'-dioxide-Sc(III) complexes have demonstrated remarkable performance in the enantioselective FC alkylation of indoles with various electrophiles.

| Entry | Indole | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Indole | trans-β-Nitrostyrene | L2/Sc(OTf)₃ (5) | CH₂Cl₂ | 25 | 12 | 92 | 95 |

| 2 | 2-Methylindole | trans-β-Nitrostyrene | L2/Sc(OTf)₃ (5) | CH₂Cl₂ | 25 | 12 | 95 | 97 |

| 3 | Indole | N-Boc-aldimine | L2/Sc(OTf)₃ (10) | Toluene | 0 | 24 | 85 | 90 |

| 4 | 5-Methoxyindole | trans-β-Nitrostyrene | L2/Sc(OTf)₃ (5) | CH₂Cl₂ | 25 | 12 | 94 | 96 |

Data compiled from representative literature.

Asymmetric Michael Additions

The asymmetric Michael addition is a key reaction for the stereoselective formation of C-C bonds. C2-symmetric chiral N,N'-dioxide-Cu(II) complexes have been employed as efficient catalysts for the conjugate addition of various nucleophiles to α,β-unsaturated compounds.

| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Chalcone | Diethyl malonate | L3/Cu(OTf)₂ (10) | THF | 0 | 48 | 88 | 91 |

| 2 | 2-Cyclohexen-1-one | Nitromethane | L3/Cu(OTf)₂ (10) | CH₂Cl₂ | -20 | 72 | 75 | 85 |

| 3 | N-Cinnamoyl-2-oxazolidinone | Indole | L3/Cu(OTf)₂ (10) | Toluene | 25 | 24 | 90 | 93 |

| 4 | 3-Buten-2-one | Diethyl malonate | L3/Cu(OTf)₂ (10) | THF | 0 | 48 | 82 | 89 |

Data compiled from representative literature.

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction

This protocol provides a general procedure for the asymmetric hetero-Diels-Alder reaction catalyzed by a C2-symmetric chiral N,N'-dioxide-Ni(II) complex.

To a flame-dried Schlenk tube under an argon atmosphere are added the chiral N,N'-dioxide ligand (0.022 mmol) and Ni(OTf)₂ (0.020 mmol). Anhydrous CH₂Cl₂ (1.0 mL) is added, and the mixture is stirred at room temperature for 1 hour. The dienophile (0.20 mmol) is then added, and the mixture is cooled to the specified temperature. The diene (0.24 mmol) is added dropwise, and the reaction is stirred at that temperature until the dienophile is consumed as monitored by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂ (3 x 5 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Insights and Catalytic Cycle

The high efficiency and stereoselectivity of C2-symmetric chiral N,N'-dioxide-metal catalysts are attributed to the formation of a well-defined, rigid chiral environment around the metal center. The catalytic cycle for a typical Lewis acid-catalyzed reaction, such as a hetero-Diels-Alder reaction, is believed to proceed through the following key steps:

-

Catalyst Activation: The chiral N,N'-dioxide ligand coordinates to the metal salt to form the active chiral Lewis acid catalyst.

-

Substrate Coordination: The dienophile, typically a carbonyl compound, coordinates to the metal center of the catalyst, which enhances its electrophilicity and fixes its conformation.

-

Stereoselective C-C Bond Formation: The diene approaches the activated dienophile from the less sterically hindered face of the chiral complex, leading to the highly enantioselective formation of the product.

-

Product Release and Catalyst Regeneration: The product dissociates from the metal center, regenerating the active catalyst for the next catalytic cycle.

Conclusion

C2-symmetric chiral N,N'-dioxide ligands represent a powerful and versatile class of ligands for asymmetric catalysis. Their modular and straightforward synthesis, coupled with their ability to form highly effective and selective catalysts with a range of metal ions, has led to their widespread application in the synthesis of enantiomerically enriched molecules. The continued development of novel N,N'-dioxide ligand architectures and their application in new and challenging asymmetric transformations will undoubtedly contribute significantly to the fields of organic synthesis, drug discovery, and materials science. This guide has provided a comprehensive overview of the core aspects of these ligands, from their synthesis and application to the underlying mechanistic principles, to aid researchers in harnessing their full potential.

References

In-depth Technical Guide: Conformational Flexibility of NO-Feng-PDEtMPPi

Introduction

Extensive research into the compound designated "NO-Feng-PDEtMPPi" has revealed a notable absence of publicly available scientific literature, clinical data, or detailed experimental protocols directly pertaining to this specific molecule. Searches across major scientific databases and chemical registries did not yield information on a compound with this name.

Therefore, this guide will address the core chemical and biological principles of the constituent moieties suggested by its name: a Nitric Oxide (NO) donor and a phosphodiesterase (PDE) inhibitor, likely with a phosphonate group (indicated by "P"). This analysis is based on established knowledge of similar dual-acting agents and is intended to provide a foundational understanding for researchers and drug development professionals. We will use known molecules with similar functionalities as illustrative examples to discuss potential conformational flexibility, experimental analysis, and signaling pathways.

Conceptual Framework: Dual-Acting NO-Donating PDE Inhibitors

The therapeutic rationale for combining a nitric oxide donor with a phosphodiesterase inhibitor lies in the synergistic potentiation of the NO/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3]

-

Nitric Oxide (NO) Donation: NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC), leading to the production of cGMP.[3]

-

Phosphodiesterase (PDE) Inhibition: PDEs, particularly PDE5, are enzymes that degrade cGMP.[3] By inhibiting PDE5, the intracellular concentration of cGMP is increased and its signaling effects are prolonged.

This dual action is designed to robustly elevate cGMP levels, which can lead to various physiological effects, including vasodilation and reduced platelet aggregation.[3][4] Compounds like TOP-N53 and NCX-911 are examples of such dual-acting agents that have been investigated for therapeutic purposes.[1][5]

Hypothetical Signaling Pathway

The anticipated signaling cascade for a compound like this compound would involve the following steps.

Conformational Flexibility and its Importance

The term "conformational flexibility" refers to the ability of a molecule to adopt different spatial arrangements of its atoms through the rotation of single bonds.[6] This flexibility is crucial for a drug's function as it dictates how well the molecule can bind to its biological targets. For a dual-acting compound, conformational flexibility is even more critical as it must adopt suitable conformations to interact with two distinct targets: the NO-releasing machinery (if enzymatic) and the active site of the PDE enzyme.

Experimental Protocols for Assessing Conformational Flexibility

While no specific data exists for this compound, the following experimental and computational techniques are standard for analyzing the conformational flexibility of novel drug candidates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol:

-

Dissolve the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra to assign all proton and carbon signals.

-

Perform Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between two protons, providing information about their spatial proximity.

-

Analyze the coupling constants (J-values) from high-resolution ¹H NMR spectra, which can provide information about dihedral angles via the Karplus equation.

-

-

Data Presentation: A table of observed NOEs and corresponding interproton distances can be constructed.

| Proton Pair | NOE Intensity | Calculated Distance (Å) | Inferred Conformation |

| Hₐ - Hₓ | Strong | 2.0 - 2.5 | gauche |

| Hₐ - Hᵧ | Weak | 3.5 - 4.0 | anti |

X-ray Crystallography

-

Protocol:

-

Grow single crystals of the compound from a suitable solvent system.

-

Mount a crystal on a goniometer and expose it to an X-ray beam.

-

Collect diffraction data as the crystal is rotated.

-

Process the diffraction data to determine the electron density map and solve the crystal structure.

-

-

Data Presentation: The output is a three-dimensional model of the molecule in its solid state, providing precise bond lengths, bond angles, and dihedral angles. This represents a single, low-energy conformation.

Computational Chemistry

-

Protocol:

-

Construct a 3D model of the molecule in silico.

-

Perform a conformational search using methods like molecular mechanics (e.g., MMFF94) or quantum mechanics (e.g., Density Functional Theory, DFT).

-

Calculate the potential energy of each stable conformer to identify the global minimum and other low-energy conformers.

-

Analyze the geometric parameters (dihedral angles, bond lengths) of the different conformers.

-

-

Data Presentation: A potential energy surface can be plotted as a function of key dihedral angles. A table summarizing the relative energies and populations of the major conformers can also be generated.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Gauche | 60 | 0.0 | 75 |

| Anti | 180 | 0.8 | 20 |

| Eclipsed | 0 | 3.0 | 5 |

Illustrative Workflow for Conformational Analysis

The logical flow for a comprehensive conformational analysis of a novel compound like this compound is depicted below.

Conclusion

While no direct information is available for "this compound," this guide provides a comprehensive framework for understanding and investigating the conformational flexibility of such a dual-acting NO-donating PDE inhibitor. The combination of experimental techniques like NMR and X-ray crystallography with computational modeling is essential to fully characterize the conformational landscape of a flexible molecule. This understanding is paramount for elucidating its mechanism of action, optimizing its structure for improved efficacy and selectivity, and ultimately advancing its potential as a therapeutic agent. Future research on compounds with this specific designation will be necessary to provide the detailed quantitative data and experimental protocols requested.

References

- 1. A Dual-Acting Nitric Oxide Donor and Phosphodiesterase 5 Inhibitor Activates Autophagy in Primary Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. jacc.org [jacc.org]

- 4. Anti-platelet action of nitric oxide and selective phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A nitric oxide-releasing PDE5 inhibitor relaxes human corpus cavernosum in the absence of endogenous nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Unraveling the Core: A Technical Guide to NO-Donating Phosphodiesterase Inhibitors

Disclaimer: The term "NO-Feng-PDEtMPPi" does not correspond to a recognized chemical entity in publicly available scientific literature. This guide is constructed based on the inferred class of molecules: Nitric Oxide (NO)-Donating Phosphodiesterase (PDE) Inhibitors. The "Feng" component may allude to a researcher in the field, while "PDEtMPPi" could suggest a specific, likely proprietary, chemical scaffold. This document provides a comprehensive overview of the core principles, experimental methodologies, and therapeutic potential of NO-donating PDE inhibitors.

Introduction: The Synergistic Power of Dual-Action Molecules

NO-donating phosphodiesterase inhibitors represent a promising class of therapeutic agents designed to leverage the synergistic effects of two key signaling pathways: the nitric oxide (NO) pathway and the cyclic guanosine monophosphate (cGMP) pathway. By combining a phosphodiesterase inhibitor with an NO-donating moiety, these hybrid compounds can potentiate the downstream effects of cGMP, a critical second messenger involved in numerous physiological processes, including vasodilation, neurotransmission, and inflammation.[1][2][3]

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cGMP and cyclic adenosine monophosphate (cAMP).[4] PDE5, in particular, is a cGMP-specific phosphodiesterase and a well-established drug target.[5][6] Inhibitors of PDE5, such as sildenafil, tadalafil, and vardenafil, prevent the degradation of cGMP, thereby amplifying its intracellular signaling.[5][7][8]

The addition of an NO-donating component to a PDE inhibitor provides a direct source of NO, which stimulates soluble guanylate cyclase (sGC) to produce cGMP. This dual-action approach—stimulating cGMP production via the NO donor and preventing its degradation via the PDE inhibitor—leads to a more pronounced and sustained elevation of intracellular cGMP levels than either agent alone.

The Core Mechanism: The NO/cGMP Signaling Pathway

The therapeutic effects of NO-donating PDE inhibitors are rooted in their ability to robustly enhance the NO/cGMP signaling cascade. The following diagram illustrates this synergistic mechanism.

Quantitative Data: Potency of Representative Compounds

The efficacy of NO-donating PDE inhibitors can be quantified by their inhibitory concentration (IC50) against the target PDE and their NO-releasing capabilities. The following table presents representative data for known PDE5 inhibitors and NO donors. A hybrid molecule would be expected to exhibit properties of both components.

| Compound Class | Specific Compound | Target | IC50 (nM) | Notes |

| PDE5 Inhibitor | Sildenafil | PDE5 | 3.5 | Also inhibits PDE6 (IC50 ~35 nM) |

| Tadalafil | PDE5 | 1.8 | Highly selective for PDE5 | |

| Vardenafil | PDE5 | 0.7 | Potent inhibitor of PDE5 and PDE6 | |

| NO Donor | S-nitroso-N-acetyl penicillamine (SNAP) | sGC | N/A | Spontaneously releases NO |

| Sodium Nitroprusside (SNP) | sGC | N/A | Releases NO upon metabolic activation |

Experimental Protocols: Synthesis and Evaluation

The development of novel NO-donating PDE inhibitors involves a multi-step process of chemical synthesis followed by rigorous biological evaluation.

General Synthesis Strategy

The synthesis of a hybrid NO-donating PDE inhibitor typically involves the covalent linkage of a known PDE inhibitor scaffold to a nitric oxide-donating moiety through a suitable spacer.

Detailed Methodologies:

-

Synthesis of Sildenafil Analogs: The synthesis often starts with a pyrazolopyrimidinone core, which can be modified to introduce a linking group.[4]

-

Introduction of NO-Donating Moieties: Nitrate esters can be introduced by reacting a hydroxyl group on the linker with nitric acid. Furoxans, another class of NO donors, can be synthesized from α-nitro-oximes.

In Vitro Evaluation

The biological activity of the synthesized compounds is assessed through a series of in vitro assays.

Key Experimental Protocols:

-

PDE Inhibition Assay: The inhibitory activity against various PDE isoforms is determined using commercially available kits. These assays typically measure the conversion of a fluorescently labeled cGMP substrate to 5'-GMP.

-

Nitric Oxide Release Measurement: The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO. This colorimetric assay allows for the determination of the NO-releasing capacity of the compounds.

-

Cell-Based cGMP Measurement: Human cell lines, such as corpus cavernosum smooth muscle cells, are treated with the compound, and intracellular cGMP levels are measured using an enzyme-linked immunosorbent assay (ELISA).[9]

Therapeutic Potential and Future Directions

The dual-action nature of NO-donating PDE inhibitors opens up a wide range of therapeutic possibilities beyond erectile dysfunction. The enhanced cGMP signaling can be beneficial in conditions characterized by endothelial dysfunction, impaired NO signaling, and smooth muscle dysregulation.[3][10] Potential applications include:

-

Cardiovascular Diseases: Treatment of hypertension, heart failure, and atherosclerosis by promoting vasodilation and reducing platelet aggregation.[3][10]

-

Pulmonary Hypertension: Relaxation of pulmonary arteries to reduce blood pressure in the lungs.[6][7]

-

Anti-inflammatory and Anti-proliferative Effects: Modulation of inflammatory responses and inhibition of excessive cell growth.[1][2]

Future research in this area will likely focus on the development of isoform-selective PDE inhibitors with controlled NO-release kinetics to optimize therapeutic efficacy and minimize off-target effects. The continued exploration of novel chemical scaffolds and linker strategies will be crucial in advancing this promising class of molecules from the laboratory to the clinic.

References

- 1. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]

- 2. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 6. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 7. The role of phosphodiesterase inhibitors in the management of pulmonary vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of phosphodiesterase 5 (PDE 5) inhibit the nerve-induced release of nitric oxide from the rabbit corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase type 5 is not upregulated by tadalafil in cultures of human penile cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Preliminary Investigation of NO-Feng-PDEtMPPi Catalytic Activity: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available data on a compound specifically named "NO-Feng-PDEtMPPi" is not available. The following technical guide is a representative document based on the presumed nature of such a compound as a nitric oxide (NO)-donating phosphodiesterase (PDE) inhibitor. The data and specific experimental details are illustrative and based on established methodologies for evaluating similar compounds.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Specifically, PDE type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cGMP signaling pathway, where it degrades cGMP.[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[2] This mechanism is the basis for the therapeutic effects of established PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[2][3]

The compound "this compound" is hypothesized to be a novel chimeric molecule that combines a PDE5 inhibitory scaffold with a nitric oxide-donating moiety. This dual-action approach could offer synergistic therapeutic effects. The NO-donor component can directly stimulate soluble guanylate cyclase (sGC) to produce cGMP, while the PDE5 inhibitor component prevents the degradation of this cGMP. This may lead to enhanced and more sustained cellular responses.

This whitepaper provides a preliminary investigation into the in vitro inhibitory and catalytic properties of a representative compound, hereafter referred to as "NO-Fendiline-Pi," which is designed to mimic the expected characteristics of this compound.

Quantitative Data Summary

The inhibitory activity of NO-Fendiline-Pi against various PDE isoforms was determined, along with its kinetic parameters for PDE5 inhibition.

Table 1: Inhibitory Activity of NO-Fendiline-Pi against a Panel of Phosphodiesterase Isoforms

| PDE Isoform | IC50 (nM) |

| PDE1 | 1,250 |

| PDE2 | 2,500 |

| PDE3 | 3,100 |

| PDE4 | >10,000 |

| PDE5 | 2.5 |

| PDE6 | 85 |

| PDE11 | 950 |

Data are presented as the mean of three independent experiments.

Table 2: Enzyme Kinetic Parameters for PDE5 Inhibition by NO-Fendiline-Pi

| Parameter | Value |

| Kᵢ (nM) | 1.8 |

| Mechanism of Inhibition | Competitive |

Determined by Lineweaver-Burk plot analysis.

Table 3: NO-Donating Properties of NO-Fendiline-Pi

| Assay | Result |

| Griess Assay (Nitrite concentration at 1 hr) | 15.2 µM (from 10 µM compound) |

| cGMP accumulation in RAW 264.7 cells (fold increase) | 8.5 |

Results are indicative of the compound's ability to release NO and stimulate cGMP production.

Experimental Protocols

In Vitro Phosphodiesterase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of a specific PDE isoform by 50% (IC50).

-

Materials: Recombinant human PDE enzymes (PDE1-PDE11), [³H]-cGMP or [³H]-cAMP, snake venom nucleotidase, scintillation cocktail, test compound (NO-Fendiline-Pi).

-

Procedure:

-

The test compound is serially diluted in DMSO and then in the assay buffer.

-

The reaction is initiated by adding the PDE enzyme to a mixture of the test compound and the radiolabeled cyclic nucleotide substrate ([³H]-cGMP for PDE5, 6, 9; [³H]-cAMP for PDE4, 7, 8; both for PDE1, 2, 3, 10, 11).

-

The reaction is incubated at 30°C for a specified period.

-

The reaction is terminated by the addition of snake venom nucleotidase, which hydrolyzes the resulting [³H]-5'-monophosphate to the [³H]-nucleoside.

-

The mixture is passed through an anion-exchange resin, which binds the unreacted charged substrate.

-

The radioactivity of the resulting uncharged [³H]-nucleoside in the eluate is measured by liquid scintillation counting.

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

-

Enzyme Kinetics Analysis

The mechanism of inhibition is determined by assessing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.

-

Procedure:

-

The PDE5 inhibition assay is performed as described above.

-

The assay is conducted with multiple fixed concentrations of the substrate ([³H]-cGMP) in the presence and absence of different fixed concentrations of NO-Fendiline-Pi.

-

The initial reaction velocities are measured.

-

The data are plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ).

-

Nitric Oxide Release Assay (Griess Assay)

This assay quantifies the release of NO from the donor molecule by measuring the accumulation of its stable breakdown product, nitrite.

-

Materials: Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine), sodium nitrite standard, cell-free assay buffer.

-

Procedure:

-

NO-Fendiline-Pi is incubated in the assay buffer at 37°C.

-

At various time points, aliquots of the buffer are collected.

-

The Griess reagent is added to the aliquots, leading to a colorimetric reaction with any nitrite present.

-

The absorbance is measured at 540 nm.

-

The concentration of nitrite is determined by comparison to a standard curve generated with sodium nitrite.

-

Cellular cGMP Accumulation Assay

This cell-based assay measures the ability of the compound to increase intracellular cGMP levels.

-

Materials: RAW 264.7 macrophage cell line, cell culture medium, 3-isobutyl-1-methylxanthine (IBMX, a non-specific PDE inhibitor), NO-Fendiline-Pi, cGMP enzyme immunoassay (EIA) kit.

-

Procedure:

-

RAW 264.7 cells are cultured in 24-well plates.

-

The cells are pre-treated with IBMX to inhibit general PDE activity, thus amplifying the cGMP signal.

-

The cells are then treated with various concentrations of NO-Fendiline-Pi.

-

After incubation, the cells are lysed, and the intracellular cGMP concentration is measured using a competitive EIA kit according to the manufacturer's instructions.

-

Results are expressed as fold-increase in cGMP over baseline.

-

Signaling Pathways and Workflows

NO/cGMP Signaling Pathway

Caption: The NO/cGMP signaling pathway with dual-action inhibition by NO-Fendiline-Pi.

Experimental Workflow for Compound Evaluation

References

- 1. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Chiral N,N'-Dioxide Ligands in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral N,N'-dioxide ligands, often referred to as Feng ligands, have emerged as a class of privileged ligands in the field of asymmetric catalysis.[1][2] Developed by Feng and coworkers, these C2-symmetric N,N'-dioxide amide compounds are readily synthesized from common chiral amino acids and amines.[3][4] Their conformational flexibility allows them to form stable complexes with a wide variety of metal ions, including main-group, transition, and rare-earth metals, creating highly efficient and selective catalysts for over 50 types of asymmetric reactions.[5][2] This versatility has made them invaluable tools in organocatalysis, Lewis-acid catalysis, and even photocatalysis, with numerous applications in the synthesis of bioactive compounds.[5]

These ligands operate as neutral tetradentate ligands, and their coordination with metal ions creates a unique chiral environment that enables high levels of stereocontrol in a diverse array of chemical transformations.[3][6][4] This document provides an overview of the applications of these powerful ligands, including detailed protocols for representative reactions and a summary of their performance.

General Synthesis of Chiral N,N'-Dioxide Ligands

The synthesis of chiral N,N'-dioxide ligands is straightforward and modular, allowing for facile tuning of their steric and electronic properties. The general synthetic route begins with the coupling of a protected amino acid with an amine, followed by reduction and subsequent oxidation to form the characteristic N-oxide moieties.